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molecular formula C11H17NO B8724659 2,6-Dimethyl-4-propoxyaniline

2,6-Dimethyl-4-propoxyaniline

Cat. No. B8724659
M. Wt: 179.26 g/mol
InChI Key: ZVBAPPZCAFKUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCCOc1cc(C)c(N=Nc2ccccc2)c(C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][c:2]1[c:3]([N:13]=[N:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:4]([CH3:12])[cH:5][c:6]([O:8][CH2:9][CH2:10][CH3:11])[cH:7]1.[OH2:21]>>[CH3:1][c:2]1[c:3]([NH2:13])[c:4]([CH3:12])[cH:5][c:6]([O:8][CH2:9][CH2:10][CH3:11])[cH:7]1

Inputs

Step One
Name
CCCOc1cc(C)c(N=Nc2ccccc2)c(C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCOc1cc(C)c(N=Nc2ccccc2)c(C)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
CCCOc1cc(C)c(N)c(C)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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